Fmoc-D-Sec(pMeBzl)-OH
Description
The Expanding Role of D-Amino Acids in Peptide Science
Stereochemical Considerations and Biological Impact of D-Amino Acid Incorporation
The key difference between L- and D-amino acids lies in their stereochemistry—the three-dimensional arrangement of their atoms. jpt.comlibretexts.org This difference has profound biological consequences. Peptides containing D-amino acids are often resistant to degradation by proteases, the enzymes that break down proteins, because these enzymes are stereospecific and primarily recognize L-amino acids. nih.govbiosyntan.de This increased stability can significantly prolong the half-life of peptide-based drugs in the body. mdpi.com
The introduction of D-amino acids can also influence the secondary structure of peptides, such as the formation of beta-sheets or turns, which can in turn affect their biological activity and receptor binding affinity. biosyntan.denih.gov However, excessive substitution with D-amino acids can sometimes lead to cytotoxicity or immunogenicity. mdpi.com
Applications of D-Amino Acid Peptides in Research and Development
The enhanced stability and unique structural properties of D-amino acid-containing peptides have led to their use in various research and development applications. They are instrumental in developing more stable and effective therapeutic peptides. jpt.com For instance, incorporating D-amino acids can improve the pharmacokinetic properties of drugs. jpt.com
In drug discovery, D-peptides are used to create mirror-image versions of biologically active L-peptides. nih.gov These D-peptides can bind to the natural L-target with high affinity and are resistant to proteolytic degradation, making them promising therapeutic candidates. nih.gov D-amino acids have also been used to create hydrogels for drug delivery and have shown potential in inhibiting the formation of bacterial biofilms. mdpi.comnih.gov
Selenocysteine (B57510) as a Unique Building Block in Chemical Biology
Selenocysteine (Sec), often called the 21st proteinogenic amino acid, is a naturally occurring amino acid that is an analog of cysteine where the sulfur atom is replaced by a selenium atom. oregonstate.eduwikipedia.org
Significance of Selenium in Biological Systems and Peptidic Structures
Selenium is an essential trace element for humans and is incorporated into a number of proteins as selenocysteine. nih.gov These selenoproteins play crucial roles in various biological processes, including antioxidant defense and thyroid hormone metabolism. wikipedia.org The selenol group of selenocysteine has a lower pKa than the thiol group of cysteine, meaning it is more acidic and exists in its deprotonated, more reactive selenolate form at physiological pH. wikipedia.orgresearchgate.net This high reactivity makes it a key component of the active sites of several redox enzymes. researchgate.net
The substitution of cysteine with selenocysteine in peptides can enhance oxidative folding and alter the distribution of folding intermediates. researchgate.netrsc.org Peptides containing selenocysteine generally retain similar biological activity to their cysteine-containing counterparts but can be more stable under reducing conditions. jst.go.jp
Methodological Advances for Selenocysteine Integration into Peptides
The incorporation of selenocysteine into peptides has been advanced by several methods. In nature, selenocysteine is incorporated into proteins via a unique mechanism involving the recoding of a UGA stop codon. nih.govnih.gov
For synthetic and semi-synthetic approaches, methods like native chemical ligation (NCL) and expressed protein ligation (EPL) have been adapted to incorporate selenocysteine. nih.govnih.gov These techniques take advantage of the chemical similarity between selenium and sulfur. nih.gov More recent developments include the use of an expanded genetic code to site-specifically incorporate a protected form of selenocysteine, which is then chemically converted to selenocysteine. acs.org This provides a robust and versatile method for preparing selenoproteins for research. acs.org
Foundations of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis. creative-peptides.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. creative-peptides.comoup.combachem.com
The process begins by attaching the C-terminal amino acid to the resin. oup.com The N-terminus of this amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. creative-peptides.com Each cycle of amino acid addition consists of two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a base, typically piperidine (B6355638). creative-peptides.com
Coupling: The next Fmoc-protected amino acid is activated and added, forming a peptide bond with the newly deprotected N-terminus. oup.com
This cycle is repeated until the desired peptide sequence is assembled. bachem.com A key advantage of SPPS is that excess reagents and by-products can be easily washed away by filtration after each step, simplifying the purification process. oup.combachem.com The use of the Fmoc protecting group is central to this strategy because it is stable under various reaction conditions but can be specifically removed under basic conditions. creative-peptides.com This methodology has enabled the efficient and automated synthesis of complex peptides for a wide range of research and pharmaceutical applications. creative-peptides.combachem.com
Principles of Fmoc/tBu Strategy in Peptide Assembly
Solid-Phase Peptide Synthesis (SPPS) facilitates the stepwise assembly of amino acids into a peptide chain that is covalently attached to an insoluble polymer resin support. lifetein.com This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing after each step. lifetein.com The most popular method used today is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. nih.goviris-biotech.de
Orthogonality in this context means that two different classes of protecting groups are used, each of which can be removed by a specific chemical reaction that does not affect the other. iris-biotech.debeilstein-journals.org In the Fmoc/tBu strategy, these are:
Temporary Nα-amino group protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. lifetein.comnih.gov This group is stable to acidic conditions but can be readily cleaved using a mild organic base, typically a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF). lifetein.comchempep.com The cleavage reaction proceeds via a β-elimination mechanism. chempep.com
Permanent side-chain protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups. beilstein-journals.org The tert-butyl (tBu) group is a common example, used for amino acids like serine, threonine, and tyrosine. ontosight.ai Other acid-labile groups include tert-butoxycarbonyl (Boc) and trityl (Trt). beilstein-journals.orgontosight.ai These protecting groups remain intact during the base-mediated Fmoc deprotection steps but are removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deontosight.ai
For the specialized amino acid selenocysteine, the highly reactive selenol side chain must be protected throughout the synthesis. In the case of Fmoc-D-Sec(pMeBzl)-OH , the selenol group is protected by a p-methylbenzyl (pMeBzl) group. This group is a benzyl-type protecting group that is stable to the basic conditions of Fmoc removal but can be cleaved under specific, often acidic, conditions, although sometimes requiring harsher methods than a standard TFA cocktail. nih.govresearchgate.net The use of benzyl-type protecting groups for selenocysteine, such as the related p-methoxybenzyl (pMeOBzl or Mob), is well-established. nih.govacs.org However, their use requires careful optimization, as side reactions like β-elimination of the protected selenol can occur during the piperidine treatment for Fmoc cleavage. nih.govresearchgate.net Research has shown that minimizing the duration of the piperidine treatment and conducting coupling steps without auxiliary bases can suppress this side reaction and potential epimerization. nih.gov
The synthesis cycle using the Fmoc/tBu strategy proceeds as follows:
Deprotection: The Fmoc group of the resin-bound amino acid is removed with piperidine, liberating the N-terminal amine.
Washing: The resin is thoroughly washed to remove piperidine and the cleaved Fmoc byproducts.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.
Washing: The resin is washed again to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is fully assembled. lifetein.com
Evolution and Advantages of Fmoc SPPS in Modern Peptide Chemistry
The Fmoc/tBu strategy was introduced in the 1970s and has since largely superseded the older Boc/Bzl strategy to become the method of choice for peptide synthesis in both academic and industrial settings. iris-biotech.denih.govrsc.org Several key advantages have driven its evolution and widespread adoption:
Milder Reaction Conditions: The primary advantage of the Fmoc strategy is the use of mild basic conditions for deprotection, which avoids the repetitive use of strong acid required in the Boc-based method. lifetein.combeilstein-journals.org This makes Fmoc SPPS compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation, which are often unstable under harsh acidic conditions. nih.govnih.gov
True Orthogonality: The combination of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain/linker protecting groups (tBu, Boc, etc.) offers a truly orthogonal system. iris-biotech.debeilstein-journals.org This chemical flexibility is crucial for synthesizing complex peptides and allows for on-resin modifications, such as cyclization or side-chain derivatization. iris-biotech.de
Ease of Automation and Monitoring: The cleavage of the Fmoc group liberates dibenzofulvene, a byproduct with a strong UV absorbance. nih.gov This property allows for real-time, quantitative monitoring of the deprotection and coupling steps by UV spectroscopy, which greatly facilitates the automation of peptide synthesizers. nih.govnih.gov
Wider Availability of Building Blocks: The popularity of Fmoc SPPS has led to the commercial availability of a vast library of Fmoc-protected amino acids, including a large number of non-canonical and derivatized building blocks like This compound . iris-biotech.denih.gov This extensive toolkit provides chemists with immense flexibility in peptide design.
The evolution of Fmoc SPPS has transformed peptide synthesis from a specialized, laborious task into a widely accessible and automated technology. nih.govresearchgate.net This has been instrumental in advancing fields ranging from drug discovery, where peptides are gaining attention as potential therapeutics, to materials science, with the development of novel peptide-based biomaterials. nih.govrsc.org
Data Table
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₆H₂₅NO₄Se |
| Molecular Weight | 494.44 g/mol adachibio.com |
| Synonyms | Nα-Fmoc-Se-(4-methylbenzyl)-D-selenocysteine |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Compound Reference Table
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| tert-butyl | tBu |
| tert-butoxycarbonyl | Boc |
| p-methylbenzyl | pMeBzl |
| p-methoxybenzyl | pMeOBzl, Mob |
| Selenocysteine | Sec |
| Dimethylformamide | DMF |
| Trifluoroacetic acid | TFA |
| Trityl | Trt |
| Serine | Ser |
| Threonine | Thr |
Structure
2D Structure
Properties
Molecular Formula |
C26H25NO4Se |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI Key |
ONTNSAXNCVVXSV-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthesis and Derivatization of Fmoc D Sec Pmebzl Oh As a Peptide Building Block
Chemical Synthesis Pathways for D-Selenocysteine Derivatives
The synthesis of Fmoc-D-Sec(pMeBzl)-OH is a multi-step process that begins with the stereoselective preparation of a D-selenocysteine precursor, followed by the sequential introduction of protecting groups on the α-amino group and the selenol side-chain.
Regio- and Stereoselective Preparation of D-Selenocysteine Precursors
The synthesis of enantiomerically pure D-selenocysteine derivatives is fundamental for their use in peptide synthesis. A common and effective strategy involves starting from the chiral pool, using D-serine as a readily available precursor. The stereocenter of D-serine is preserved throughout the synthetic route to yield the desired D-selenocysteine.
One established pathway involves the conversion of the hydroxyl group of a suitably protected D-serine derivative into a good leaving group, such as a tosylate or mesylate. researchgate.netsemanticscholar.org This activated intermediate can then undergo a nucleophilic substitution reaction with a selenium-containing nucleophile. For instance, a selenolate anion (RSe⁻), generated in situ from the corresponding diselenide (RSeSeR) by reduction with agents like sodium borohydride, can displace the leaving group to form the protected selenoether linkage. semanticscholar.org
Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Nα-Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in modern SPPS. Its stability to acidic conditions and lability to mild bases, such as piperidine (B6355638), allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without disturbing acid-labile side-chain protecting groups. altabioscience.comnih.gov
The Fmoc group is typically introduced by reacting the amino group of the D-selenocysteine precursor with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
The standard protocol for Fmoc group removal during SPPS involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govpeptide.com The deprotection mechanism is a β-elimination reaction, which generates a dibenzofulvene byproduct that is subsequently scavenged by the amine base to prevent side reactions. peptide.com The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection step. altabioscience.com
Elaboration with p-Methoxybenzyl (pMeBzl) for Selenocysteine (B57510) Side-Chain Protection
The highly reactive and nucleophilic selenol side-chain of selenocysteine must be protected throughout the peptide synthesis process to prevent unwanted side reactions, primarily oxidation to a diselenide. The p-methoxybenzyl (pMeBzl, also known as Mob or MPM) group is a widely used protecting group for this purpose. acs.orgmdpi.com
The pMeBzl group is introduced by reacting the free selenol of the D-selenocysteine derivative with p-methoxybenzyl chloride or bromide in the presence of a base. This results in the formation of a stable selenoether linkage. acs.org The synthesis of Fmoc-Se-p-methoxybenzylselenocysteine has been described as a key precursor for SPPS. acs.org The pMeBzl group is stable to the mild basic conditions used for Fmoc removal, providing the necessary orthogonality for successful peptide synthesis. mdpi.com
Comparative Evaluation of Side-Chain Protecting Groups for D-Selenocysteine in Fmoc SPPS
The choice of the selenol side-chain protecting group is critical, as it dictates the final deprotection strategy and can influence the stability of the selenocysteine residue during synthesis. While pMeBzl is a common choice, other groups like Trityl (Trt) offer different advantages and disadvantages.
Characteristics and Performance of the p-Methoxybenzyl (pMeBzl) Protecting Group
The pMeBzl group offers robust protection for the selenol side-chain but is known for its high stability, which can make its removal challenging.
Key Characteristics:
Stability: Stable to the 20% piperidine/DMF used for Nα-Fmoc deprotection.
Cleavage: Historically, removal of the pMeBzl group required harsh and often toxic reagents like HF or heavy metals. nih.govresearchgate.net More recently, improved and gentler cleavage methods have been developed. These include the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in trifluoroacetic acid (TFA) or "one-pot" cocktails containing TFA and silane scavengers. nih.govsigmaaldrich.com A particularly efficient cocktail consists of TFA/triethylsilane (TES)/thioanisole (96:2:2), which provides complete deprotection. researchgate.netnih.gov
Side Reactions: A significant drawback of using pMeBzl-protected selenocysteine in Fmoc SPPS is its susceptibility to β-elimination during the piperidine-mediated Fmoc deprotection steps. researchgate.net This side reaction can be largely suppressed by minimizing the base treatment time required for quantitative Fmoc cleavage and by performing coupling steps in the absence of auxiliary bases. researchgate.net
| Deprotection Method | Reagents | Conditions | Efficacy | Reference |
| DTNP-Mediated | DTNP in TFA | Room Temperature | Effective; sub-stoichiometric amounts of DTNP required for Sec(pMeBzl). | nih.govsigmaaldrich.com |
| Hydrosilane-Mediated | TFA/TES/Thioanisole (96:2:2) | 40 °C, 4 hours | Complete deprotection; yields peptide mainly in the diselenide form. | researchgate.netnih.gov |
| Traditional Methods | HF, silyl-Lewis acids, heavy metals | Harsh conditions | Effective but uses hazardous reagents. | nih.gov |
Analysis of Alternative Selenocysteine Protecting Groups (e.g., Trityl)
The Trityl (Trt) group is a well-established, acid-labile protecting group widely used for cysteine and other amino acids in Fmoc SPPS. sigmaaldrich.com Its application to selenocysteine presents a viable alternative to benzyl-type protecting groups.
Key Characteristics:
Stability: The Trt group is stable to the basic conditions of Fmoc deprotection but is highly sensitive to acid.
Cleavage: A major advantage of the Trt group is its lability in standard TFA cleavage cocktails used at the end of SPPS. nih.gov This allows for the simultaneous deprotection of the side-chain and cleavage of the peptide from the resin, simplifying the workflow. nih.gov This contrasts with the pMeBzl group, which often requires a separate, dedicated deprotection step.
Performance and Drawbacks: While some early reports suggested an incompatibility of the Trt group with the selenocysteine side-chain, subsequent research has demonstrated the successful synthesis and application of Fmoc-Sec(Trt)-OH. nih.govnih.gov However, the stability of Fmoc-Sec(Trt)-OH can be a concern, with observations of slow detritylation upon storage at ambient temperatures, necessitating storage at -20°C. nih.gov For cysteine, Trt protection is noted to potentially reduce racemization during coupling compared to other protecting groups. nih.gov
| Protecting Group | Cleavage Condition | Key Advantage | Key Disadvantage | Reference |
| p-Methoxybenzyl (pMeBzl) | Requires specific conditions (e.g., DTNP/TFA, TFA/TES) | Robust protection during synthesis. | Difficult to remove; potential for β-elimination during Fmoc deprotection. | nih.govresearchgate.net |
| Trityl (Trt) | Standard TFA cleavage cocktail | Cleavage occurs simultaneously with peptide release from resin, simplifying the process. | Lower bench stability of the protected monomer; may detritylate during storage. | nih.gov |
Orthogonal Protection Strategies for Multi-Functional D-Selenocysteine Peptides
The synthesis of complex peptides containing multiple reactive side chains, such as multi-functional D-selenocysteine peptides, necessitates a sophisticated chemical approach known as an orthogonal protection strategy. This methodology is fundamental to modern Solid Phase Peptide Synthesis (SPPS) and allows for the selective deprotection of specific functional groups on the peptide chain without affecting others. The use of precisely designed building blocks, such as this compound, is central to the success of these strategies.
An orthogonal protection scheme employs multiple classes of protecting groups within a single peptide sequence. Each class of protecting group is removed by a specific set of chemical conditions that are inert to the other groups present on the molecule. This allows for precise, stepwise manipulation of the peptide, enabling the formation of specific intramolecular bridges (like diselenide or selenylsulfide bonds) or the site-specific conjugation of other molecules.
In the context of this compound, the strategy involves three main types of protecting groups:
Temporary Nα-Amino Group Protection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. nih.gov It is stable to acid but is readily removed by a mild organic base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). creative-peptides.com This cleavage proceeds via a β-elimination mechanism, allowing for the sequential addition of amino acids to build the peptide chain. chempep.com
Permanent Side-Chain Protection : Reactive side chains of other amino acids in the peptide (e.g., the hydroxyl group of Tyrosine or the carboxyl group of Aspartic acid) are typically protected by acid-labile groups such as tert-butyl (tBu) or trityl (Trt). These groups are stable during the base-mediated Fmoc deprotection steps.
Semi-Permanent Selenol Side-Chain Protection : In this compound, the highly reactive selenol group of D-selenocysteine is protected by a p-methylbenzyl (pMeBzl) group. This benzyl-type protecting group is stable to the basic conditions used for Fmoc removal. Its removal requires specific and often harsher conditions than the standard cleavage from the resin, typically involving strong acids like trifluoromethanesulfonic acid or specific cleavage cocktails. kyoto-u.ac.jp The p-methoxybenzyl (pMeOBzl or Mob) group, which is structurally similar, has historically been used and requires reagents like HF or specialized cocktails for removal. nih.govmdpi.com
The differential stability of the pMeBzl group compared to the Fmoc and other acid-labile side-chain protecting groups is the cornerstone of its utility in orthogonal schemes. By incorporating D-selenocysteine residues protected with different groups into the same peptide, chemists can dictate the order of bond formation. For example, a peptide could be synthesized with one Sec residue protected by an acid-labile Trt group and another by the more robust pMeBzl group. The Trt group could be selectively removed on-resin to form a specific diselenide bond, while the pMeBzl-protected residue remains intact for a later, separate chemical transformation.
Research has shown that while effective, the use of selenocysteine derivatives in Fmoc-SPPS requires careful optimization to avoid side reactions. The primary concerns are β-elimination of the protected selenol side chain and epimerization of the stereocenter, both of which can be induced by the basic conditions of Fmoc deprotection. nih.gov To mitigate these risks, synthesis protocols are often modified by minimizing the piperidine treatment time required for complete Fmoc cleavage and by avoiding the use of tertiary bases during the amino acid coupling steps. nih.gov
The table below outlines various protecting groups commonly used for cysteine and selenocysteine and their respective cleavage conditions, illustrating how an orthogonal strategy for a multi-functional peptide can be designed.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability | Orthogonal To |
|---|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Base-labile | Acid-labile (tBu, Boc, Trt), pMeBzl, Acm |
| p-Methylbenzyl | pMeBzl | Strong acids (e.g., HF, TFMSA) | Stable to base and standard TFA | Fmoc, Acm, Trt |
| Acetamidomethyl | Acm | Iodine (I2), Mercury(II) acetate | Stable to acids and bases | Fmoc, pMeBzl, Trt, tBu |
| Trityl | Trt | Mild acids (e.g., dilute TFA) | Highly acid-labile | Fmoc, pMeBzl, Acm |
| tert-Butyl | tBu | Strong acids (e.g., TFA) | Acid-labile | Fmoc, Acm |
By leveraging these differences in chemical lability, this compound serves as a critical component for the synthesis of complex, multi-functional selenopeptides with precisely defined structures and activities.
Advanced Methodologies for Incorporating Fmoc D Sec Pmebzl Oh in Solid Phase Peptide Synthesis
Optimized Coupling Procedures for Fmoc-D-Sec(pMeBzl)-OH
The incorporation of this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance imparted by the bulky p-methylbenzyl (pMeBzl) protecting group on the selenocysteine (B57510) side chain, as well as the inherent sensitivity of the selenocysteine residue. Optimization of coupling procedures is therefore critical to ensure high coupling efficiency and maintain the chiral integrity of the D-amino acid.
Selection of Activating Reagents and Reaction Conditions for Challenging Couplings
The choice of activating reagent is paramount for the successful coupling of sterically hindered amino acids like this compound. Standard coupling reagents may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. For such challenging couplings, more potent activating reagents are generally required.
Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often employed due to their high reactivity. sigmaaldrich.comcreative-peptides.com These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly form the corresponding active esters, which then react with the free N-terminal amine of the growing peptide chain. For particularly difficult couplings, HATU is often preferred over HBTU as it is known to react faster and with less epimerization. peptide.com
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) represent another class of highly effective coupling agents for sterically demanding reactions. bachem.com
Carbodiimide-based reagents, such as DIC (N,N'-diisopropylcarbodiimide) , are frequently used in combination with additives that form active esters and suppress side reactions. bachem.com Additives like HOBt (1-Hydroxybenzotriazole) have been traditionally used, but newer additives such as OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) have demonstrated superiority in terms of coupling efficiency and safety. google.comoxymapure.com The combination of DIC and OxymaPure has been shown to be highly effective for challenging couplings. researchgate.netnih.gov
For the specific case of protected selenocysteine, which is prone to racemization, a protocol that minimizes this side reaction is crucial. Research on the closely related Fmoc-Sec(pMob)-OH has shown that using pre-formed pentafluorophenyl (Pfp) esters can significantly reduce racemization. nih.gov An optimized protocol for this amino acid derivative involves eliminating a pre-activation step and using the weaker base 2,4,6-collidine in place of DIPEA or N-methylmorpholine (NMM). nih.govjohnshopkins.edu Furthermore, employing a less polar solvent system such as a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) can also contribute to minimizing epimerization. nih.gov
| Activating Reagent/Additive | Base | Key Advantages for Challenging Couplings |
| HATU | DIPEA | High reactivity, fast coupling kinetics, reduced epimerization compared to HBTU. sigmaaldrich.compeptide.com |
| HBTU | DIPEA | Effective for most standard and many difficult couplings. creative-peptides.com |
| PyBOP/PyAOP | DIPEA | High coupling efficiency, particularly for sterically hindered residues. bachem.com |
| DIC/OxymaPure® | DIPEA/Collidine | High efficiency, lower risk of explosion compared to HOBt/HOAt, effective for hindered systems. google.comoxymapure.com |
| Fmoc-D-Sec(pMeBzl)-OPfp | Collidine | Pre-activated ester, significantly reduces racemization of the sensitive selenocysteine residue. nih.gov |
Strategies to Enhance Coupling Efficiency and Overcome Steric Hindrance
Beyond the selection of powerful activating reagents, several other strategies can be implemented to enhance coupling efficiency and overcome the steric hindrance associated with this compound.
One effective approach is to increase the reaction temperature. While standard SPPS is conducted at room temperature, performing the coupling at elevated temperatures (e.g., 50-75°C), often facilitated by microwave irradiation, can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. researchgate.net However, it is important to note that higher temperatures can also increase the risk of side reactions, particularly epimerization. researchgate.net Therefore, a careful optimization of temperature and reaction time is necessary.
The choice of solvent can also play a significant role. While DMF is the most common solvent for SPPS, for difficult sequences prone to aggregation, the use of more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial. peptide.com A mixture of solvents can also be effective; for instance, a CH2Cl2/DMF mixture has been shown to reduce racemization for protected selenocysteine. nih.gov
Another strategy involves the use of benzotriazole (B28993) activation. The coupling of N-(Fmoc-α-aminoacyl)benzotriazoles has been demonstrated as an effective method for introducing sterically hindered amino acids into peptide chains with high yields and complete retention of chirality. acs.orgacs.orgnih.govresearchgate.net
Finally, extending the coupling time and employing a double coupling protocol, where the coupling step is repeated with a fresh portion of activated amino acid and reagents, can help drive the reaction to completion when a single coupling is insufficient. peptide.com
| Strategy | Description | Potential Benefits | Considerations |
| Elevated Temperature | Performing coupling at temperatures above ambient, often with microwave assistance. | Overcomes activation energy barriers, shortens reaction times. researchgate.net | Increased risk of epimerization and other side reactions. researchgate.net |
| Solvent Modification | Using alternative solvents like NMP or DMSO, or solvent mixtures. | Disrupts peptide aggregation, improves reagent access to the reaction site. peptide.com | Solvent compatibility with the resin and protecting groups must be considered. |
| Benzotriazole Activation | Utilizing pre-formed N-(Fmoc-α-aminoacyl)benzotriazoles. | High yields and retention of chirality for hindered amino acids. acs.orgacs.orgnih.govresearchgate.net | Requires an additional step to prepare the activated species. |
| Double Coupling | Repeating the coupling step with fresh reagents. | Drives incomplete reactions to completion, increasing the overall yield of the desired peptide. peptide.com | Increases reagent consumption and overall synthesis time. |
In-situ Monitoring Techniques for this compound Coupling Progression
Real-time monitoring of the coupling reaction is essential to ensure its completion and to make informed decisions about extending reaction times or performing a second coupling. Several in-situ techniques are available for monitoring SPPS.
Qualitative colorimetric tests are widely used due to their simplicity. The Kaiser test , which detects primary amines, is a common method to check for the presence of unreacted N-terminal amines on the resin. peptide.com A positive (blue) result indicates an incomplete coupling. However, the Kaiser test is unreliable for secondary amines like proline. An alternative, the chloranil test or the isatin test , can be used in such cases. peptide.com For this compound coupling, a negative Kaiser test would signify the successful acylation of the preceding amino acid's N-terminal amine.
More advanced, quantitative techniques provide real-time data on reaction kinetics. Real-time monitoring of resin swelling using a variable bed flow reactor is a novel approach. rsc.orgrsc.orgresearchgate.net In this method, the volume of the resin bed is continuously measured. A plateau in resin swelling indicates the completion of the coupling reaction, while a lack of swelling or a decrease in volume can signify on-resin aggregation and incomplete coupling. rsc.orgresearchgate.net This technique allows for precise determination of the reaction endpoint, enabling optimization of coupling times and reagent usage. rsc.org
Another real-time monitoring method involves the use of refractometry . digitellinc.com By continuously measuring the refractive index of the reaction solution, changes in the concentration of the activated amino acid can be tracked. The reaction is considered complete when the refractive index stabilizes, indicating that the activated amino acid is no longer being consumed. digitellinc.com
Furthermore, the progress of Fmoc deprotection, the step preceding coupling, can be monitored in real-time by UV-Vis spectroscopy, which detects the release of the dibenzofulvene-piperidine adduct. peptide.comiris-biotech.de While this monitors the deprotection step, it ensures that the N-terminal amine is fully available for the subsequent coupling of this compound.
Mitigation of Side Reactions During this compound Peptide Elongation
The chemical environment of SPPS can lead to several side reactions, particularly when incorporating sensitive amino acids. For this compound, the primary concern is the loss of chiral purity through epimerization at the D-selenocysteine residue.
Control of Epimerization at the D-Selenocysteine Residue
Epimerization is the conversion of one epimer to its chiral partner. In the context of this compound, this would involve the conversion of the D-selenocysteine residue to its L-enantiomer, resulting in a diastereomeric peptide impurity that is often difficult to separate from the target peptide. Selenocysteine, much like its sulfur analog cysteine, is particularly susceptible to racemization during the coupling step. nih.govnih.gov
The primary cause of epimerization during coupling is the activation of the carboxyl group, which increases the acidity of the α-proton. The presence of a base can then facilitate the abstraction of this proton, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L isomers. mdpi.com
Several strategies can be employed to control epimerization:
Choice of Base: The use of sterically hindered, weaker bases is crucial. While DIPEA is a common choice, it has been shown to induce racemization in sensitive amino acids. chempep.com The use of 2,4,6-collidine has been demonstrated to significantly suppress racemization for cysteine and, by extension, for selenocysteine. nih.govjohnshopkins.edu
Minimizing Base Equivalents: Using the minimum necessary amount of base can reduce the rate of α-proton abstraction. A protocol using only half the typical amount of base has been shown to be effective in reducing racemization. nih.gov
Avoiding Pre-activation: Prolonged pre-activation, where the amino acid is incubated with the coupling reagent and base before being added to the resin, can increase the time the activated amino acid is exposed to basic conditions, thereby increasing the risk of epimerization. nih.gov A protocol where the activating agent is added to the mixture of the amino acid and resin, followed by the base, can minimize this risk.
Use of Additives: Additives like HOBt, and particularly HOAt and OxymaPure, not only enhance coupling efficiency but also act as racemization suppressants by rapidly forming active esters that are less prone to epimerization than other activated intermediates. bachem.comgoogle.com
Lowering Temperature: Performing the coupling at lower temperatures can reduce the rate of both the desired coupling reaction and the undesired epimerization. researchgate.net
A study by Besse and Moroder on Fmoc-Sec(pMob)-OH demonstrated that by implementing a combination of these strategies—specifically, no preactivation, using 2,4,6-collidine as the base in reduced amounts, and a CH2Cl2/DMF solvent system—the formation of the D-peptide could be limited to just 0.5%. nih.gov
| Parameter | Standard Condition | Optimized Condition for Low Epimerization | Rationale |
| Base | DIPEA / NMM | 2,4,6-Collidine | Weaker, more hindered base reduces the rate of α-proton abstraction. nih.govjohnshopkins.edu |
| Base Equivalents | 2.0 eq | 1.0 eq | Less base in the reaction mixture lowers the propensity for epimerization. nih.gov |
| Activation | Pre-activation | In-situ activation | Minimizes the time the activated amino acid is exposed to basic conditions. nih.gov |
| Solvent | DMF | 1:1 CH2Cl2/DMF | A less polar solvent can disfavor the formation of the enolate intermediate. nih.gov |
| Temperature | Room Temperature | 0°C to Room Temperature | Lower temperature slows the rate of epimerization. researchgate.net |
The racemization (or epimerization in the context of a chiral peptide chain) of amino acids during peptide synthesis can occur through two primary mechanisms. mdpi.com
The most prevalent mechanism during the coupling step is through the formation of a 5(4H)-oxazolone intermediate . mdpi.com This occurs when the carboxyl group of the N-protected amino acid is highly activated. The oxygen of the urethane (B1682113) protecting group (in this case, Fmoc) can perform an intramolecular nucleophilic attack on the activated carboxyl carbon, leading to the formation of a cyclic oxazolone (B7731731). The α-proton of this oxazolone is highly acidic and is readily abstracted by a base present in the reaction mixture. This results in a planar, achiral oxazolone enolate. Tautomerization and subsequent reprotonation of this intermediate can occur from either side, leading to a racemic mixture of the oxazolone, which then reacts with the N-terminal amine of the peptide chain to yield both D- and L-configured products. mdpi.com
The second mechanism is direct enolization . In this pathway, a base directly abstracts the α-proton from the activated amino acid ester without the formation of an oxazolone intermediate. mdpi.com This generates a planar carbanion (enolate). Subsequent reprotonation of this achiral intermediate by a proton source in the reaction medium can occur from either face, resulting in a loss of stereochemical integrity. mdpi.com This mechanism is particularly relevant for amino acid residues with electron-withdrawing groups in their side chains, which can further stabilize the carbanion intermediate. While the selenocysteine side chain is not strongly electron-withdrawing, the high sensitivity of the α-proton in the activated state makes this pathway a significant concern. mdpi.com
Understanding these mechanisms underscores the importance of the strategies outlined above for controlling epimerization. The use of weaker bases, lower temperatures, and coupling additives that favor rapid aminolysis of the active ester over oxazolone formation or direct enolization are all key to preserving the stereochemical purity of the D-selenocysteine residue during peptide elongation.
Prevention of Selenocysteine-Specific Side Product Formation
The selenol side chain of selenocysteine is highly reactive and susceptible to side reactions under the conditions of Fmoc-SPPS, particularly the basic conditions used for Fmoc deprotection.
A primary side reaction involving selenocysteine during Fmoc-SPPS is β-elimination of the protected selenol group, which is catalyzed by the piperidine (B6355638) used for Fmoc removal. researchgate.netresearchgate.net This elimination reaction results in the formation of a dehydroalanine (B155165) (Dha) residue within the peptide sequence. rsc.orgnih.gov
The electrophilic nature of the Dha residue makes it susceptible to nucleophilic attack by the piperidine present in the reaction mixture. This subsequent Michael addition reaction leads to the formation of a β-piperidinylalanine adduct. peptide.comrsc.orgiris-biotech.de This side product is a common issue when preparing peptides containing C-terminal cysteine and is analogous to the reactions observed with selenocysteine. peptide.comiris-biotech.de The formation of these variants introduces hard-to-separate impurities and reduces the yield of the target peptide. nih.gov
Several strategic adjustments to the synthesis protocol can significantly minimize the formation of dehydroalanine and its subsequent adducts:
Reduced Piperidine Exposure: Minimizing the time the peptide resin is exposed to the 20% piperidine/DMF solution during the Fmoc deprotection step is a critical measure. researchgate.netnih.govresearchgate.net The deprotection time should be optimized to be just long enough for complete removal of the Fmoc group without prolonged exposure to the basic conditions.
Alternative Deprotection Reagents: While 20% piperidine in DMF is standard, formulations containing weaker bases or additives can be considered, although this may require longer reaction times and must be carefully evaluated for deprotection efficiency.
Side-Chain Protecting Group: The choice of the selenol protecting group can influence the rate of β-elimination. While the p-methylbenzyl (pMeBzl) group is widely used, more acid-labile protecting groups like trityl (Trt) or xanthenyl (Xan) have been developed for selenocysteine, which could potentially alter side-reaction profiles. nih.gov For cysteine, the sterically bulky trityl protecting group has been shown to minimize, though not completely eliminate, the formation of β-piperidinylalanine. peptide.com
Strategies for Overcoming Peptide Aggregation Propensities Induced by D-Selenocysteine
Peptide chain aggregation during SPPS is a major obstacle, particularly for long or hydrophobic sequences, leading to incomplete coupling and deprotection reactions and significantly reducing synthesis yield and purity. sigmaaldrich.comresearchgate.netpolypeptide.com The incorporation of D-amino acids can, in some sequences, alter peptide backbone conformation and potentially influence aggregation behavior.
The aggregation of peptide chains on the solid support is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. sigmaaldrich.comchemrxiv.org While specific studies on D-selenocysteine-induced aggregation are limited, the principles governing peptide aggregation are well-established. Hydrophobic sequences are particularly prone to aggregation. nih.gov The introduction of a D-amino acid can disrupt or, in some cases, promote secondary structures depending on the sequence context. By altering the typical L-amino acid backbone geometry, a D-residue can act as a "structure-breaker," but it can also potentially initiate turns or other conformations that may lead to aggregation in certain contexts.
To mitigate aggregation, strategies that disrupt intermolecular hydrogen bonding are employed. These methods are broadly applicable and can be used for challenging sequences containing D-selenocysteine. sigmaaldrich.comnih.govnih.gov
Backbone Protection: The temporary introduction of a protecting group onto a backbone amide nitrogen physically blocks hydrogen bond formation. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are effective for this purpose. peptide.comresearchgate.netrsc.org These protecting groups are introduced as part of the amino acid derivative and are removed during the final trifluoroacetic acid (TFA) cleavage step. peptide.com Incorporating a backbone-protected residue every six to seven amino acids can effectively disrupt aggregation. peptide.com
Pseudoproline Dipeptides: Pseudoproline dipeptides are powerful tools for preventing aggregation. sigmaaldrich.comnih.govchempep.compeptide.commerckmillipore.com They are dipeptide building blocks where a serine, threonine, or cysteine residue is reversibly protected as a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.com This cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of regular secondary structures. nih.govpeptide.compeptide.com When synthesizing a peptide containing D-selenocysteine, a pseudoproline dipeptide can be incorporated at a suitable position (typically 5-6 residues apart from another proline or pseudoproline) to maintain the solubility of the growing peptide chain and ensure efficient synthesis. sigmaaldrich.compeptide.com The native peptide backbone is restored upon final TFA cleavage. nih.govpeptide.com
The table below outlines the key features of these anti-aggregation strategies.
| Strategy | Mechanism | Application |
| Backbone Protection (Hmb/Dmb) | Blocks amide N-H hydrogen bonding. | Introduced as single amino acid derivatives. Removed by final TFA cleavage. |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone, disrupting secondary structures. | Introduced as dipeptide units at Ser, Thr, or Cys positions. Ring is opened by final TFA cleavage. |
Deprotection and Cleavage Protocols for this compound Containing Peptides
The successful synthesis of selenocysteine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the final deprotection and cleavage steps. These processes must efficiently remove the temporary Nα-Fmoc group, the semi-permanent p-methoxybenzyl (pMeBzl) side-chain protecting group from the selenocysteine residue, and cleave the peptide from the solid support. The unique chemical properties of selenocysteine, particularly its sensitivity to oxidation, necessitate carefully optimized protocols to ensure the integrity of the final peptide.
Kinetic and Mechanistic Aspects of Fmoc Nα-Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS. This process is typically achieved through a base-mediated β-elimination mechanism. The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, usually a secondary amine like piperidine. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free Nα-amine of the peptide for the subsequent coupling reaction. The highly reactive DBF intermediate is trapped by the secondary amine to form a stable adduct, driving the reaction to completion. irins.orgresearchgate.net
Recent studies have explored the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger such as piperazine (B1678402). irins.orgrsc.org Kinetic studies have shown that a solution of 5% piperazine and 2% DBU can achieve significantly faster Fmoc deprotection rates compared to the standard 20% piperidine solution. rsc.org This enhanced rate can be particularly beneficial in the synthesis of long or "difficult" peptide sequences where aggregation can hinder deprotection.
| Deprotection Reagent | Half-life (t½) in seconds | Time for Complete Deprotection (minutes) |
|---|---|---|
| 20% Piperidine in DMF | 7 | ~1.5 |
| 5% Piperazine in DMF | 50 | ~11 |
| 5% Piperazine + 0.5% DBU in DMF | 12 | ~2.5 |
| 5% Piperazine + 1% DBU in DMF | 7 | ~1.5 |
| 5% Piperazine + 2% DBU in DMF | 4 | <1 |
This table presents a summary of kinetic data for Fmoc deprotection. The combination of piperazine and DBU demonstrates a significant acceleration in deprotection rates compared to piperidine alone.
Optimized Conditions for pMeBzl Side-Chain Deprotection and Resin Cleavage
The cleavage of the pMeBzl group from the selenocysteine side chain and the concomitant cleavage of the peptide from the resin support are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The pMeBzl group is more stable to acid than many other protecting groups, requiring carefully formulated cleavage cocktails to ensure its complete removal without degrading the sensitive selenocysteine residue.
The high concentration of TFA used for cleavage generates reactive carbocations from the protecting groups and the resin linker, which can lead to undesired side reactions with nucleophilic residues in the peptide, including the selenol of deprotected selenocysteine. sigmaaldrich.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.
For selenocysteine-containing peptides, the choice of scavengers is critical to maintain the integrity of the selenium moiety. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like 1,2-ethanedithiol (B43112) (EDT). researchgate.netdntb.gov.ua Water and TIS are effective at scavenging carbocations. Thiol scavengers are particularly important for reducing any oxidative damage that may occur during cleavage. iris-biotech.de
A highly effective method for the deprotection of the pMeBzl group from selenocysteine involves the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA. polypeptide.com This reagent facilitates the removal of the pMeBzl group under milder conditions and can be used in sub-stoichiometric amounts. polypeptide.com An important advantage of this method is that it does not require the presence of thioanisole, a scavenger that is often necessary for the deprotection of the analogous pMeBzl group from cysteine. polypeptide.com
| Scavenger | Function | Typical Concentration |
|---|---|---|
| Triisopropylsilane (TIS) | Carbocation scavenger, reduces sulfoxides | 1-5% |
| Water | Carbocation scavenger | 1-5% |
| 1,2-Ethanedithiol (EDT) | Carbocation scavenger, reducing agent | 1-5% |
| Thioanisole | Carbocation scavenger, soft scavenger for Trp | 1-5% |
| Phenol | Carbocation scavenger, protects Tyr | 1-5% |
This table outlines the functions of commonly used scavengers in TFA-based cleavage cocktails. The selection of scavengers is tailored to the specific amino acid composition of the peptide to minimize side reactions.
The selenol group of selenocysteine is highly susceptible to oxidation, which can lead to the formation of diselenides, selenenic acids, and other oxidized species. peptide.com To minimize oxidative damage during cleavage, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared, high-purity reagents. iris-biotech.de The inclusion of reducing scavengers, such as EDT or dithiothreitol (B142953) (DTT), in the cleavage cocktail is also crucial for maintaining the reduced state of the selenol. dntb.gov.ua
The duration of the cleavage reaction should be optimized to be long enough for complete deprotection but short enough to minimize the exposure of the peptide to the harsh acidic and potentially oxidizing conditions. thermofisher.com Monitoring the cleavage process by HPLC can help determine the optimal reaction time.
Post-Synthetic Manipulations: Directed Diselenide Bond Formation
The formation of a diselenide bond between two selenocysteine residues can be a desired post-synthetic modification to introduce a structural constraint in the peptide. The lower redox potential of the selenol/diselenide couple compared to the thiol/disulfide couple means that selenocysteine is more readily oxidized to form a diselenide bridge. peptide.combrte.org
Directed diselenide bond formation can be achieved through various methods. One common approach is air oxidation, where the deprotected peptide is dissolved in a suitable buffer at a slightly alkaline pH and stirred in the presence of air. The rate of oxidation is dependent on the pH, peptide concentration, and the presence of catalysts.
For more controlled and efficient diselenide bond formation, specific oxidizing agents can be employed. Reagents such as DTNP can not only facilitate the deprotection of pMeBzl-protected selenocysteine but can also promote the simultaneous formation of a diselenide or selenylsulfide bond in the presence of a deprotected cysteine. polypeptide.com This one-pot deprotection and cyclization strategy can be highly efficient for the synthesis of cyclic peptides. polypeptide.com
Synthetic Innovations and Applications of Fmoc D Sec Pmebzl Oh in Peptide Science
Chemoenzymatic Ligation Strategies Involving D-Selenocysteine Peptides
Chemoenzymatic ligation strategies, particularly Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL), are powerful techniques for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govwikipedia.org The use of selenocysteine (B57510) in these ligation reactions has emerged as a significant advancement over the traditional use of cysteine. nih.gov
Selenocysteine-mediated NCL involves the reaction of a peptide with a C-terminal thioester and another peptide bearing an N-terminal selenocysteine. illinois.eduresearchgate.net The selenol group of the N-terminal D-selenocysteine is a more potent nucleophile than the thiol group of cysteine, and it has a lower pKa. This enhanced nucleophilicity leads to significantly faster ligation kinetics compared to cysteine-mediated NCL. raineslab.com Furthermore, the reaction can be performed at a lower pH (around 6.5), which helps to minimize side reactions such as the hydrolysis of the peptide thioester. nih.gov The general mechanism of selenocysteine-mediated NCL is analogous to that of traditional NCL, proceeding through a selenoester-linked intermediate that undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. jst.go.jp
Expressed Protein Ligation (EPL) extends the principles of NCL to include recombinantly expressed protein fragments. nih.gov Selenocysteine-mediated EPL allows for the efficient ligation of synthetic D-selenocysteine-containing peptides to larger, expressed protein segments. This strategy is particularly valuable for introducing D-amino acids and their unique properties into specific sites of proteins. nih.govresearchgate.net A key advantage of using selenocysteine in these ligation strategies is the potential for subsequent chemoselective deselenization of the selenocysteine residue to alanine (B10760859) under mild conditions, a reaction that does not affect any native cysteine residues present in the protein. mdpi.com This "traceless" ligation further expands the utility of D-selenocysteine in protein engineering. While the principles of NCL and EPL are well-established for L-selenocysteine, they are equally applicable to D-selenocysteine peptides, as the stereochemistry of the α-carbon does not directly participate in the ligation chemistry.
| Ligation Strategy | Key Features | Advantages of using D-Selenocysteine |
| Native Chemical Ligation (NCL) | Ligation of two unprotected peptide fragments. | Faster reaction kinetics, can be performed at lower pH, minimizes thioester hydrolysis. |
| Expressed Protein Ligation (EPL) | Ligation of a synthetic peptide to a recombinant protein. | Site-specific incorporation of a D-amino acid into a large protein, potential for traceless ligation via deselenization. |
| Diselenide-Selenoester Ligation (DSL) | Reaction between a C-terminal aryl selenoester and an N-terminal diselenide dimer. | Extremely fast reaction, proceeds without reducing agents, effective for sterically hindered ligation sites. |
Development of Peptide Libraries Incorporating Fmoc-D-Sec(pMeBzl)-OH
Peptide libraries are powerful tools for the discovery of new bioactive molecules for therapeutic and diagnostic applications. The incorporation of non-canonical amino acids, such as D-selenocysteine, into these libraries can significantly expand their chemical diversity and lead to the identification of peptides with improved properties. google.com The use of this compound in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of D-selenocysteine into peptide sequences, which can then be used to construct diverse peptide libraries.
Several display technologies, such as phage display, have been adapted for the creation of libraries containing non-canonical amino acids. cellorigins.com It has been demonstrated that selenopeptide libraries can be generated and displayed on the surface of bacteriophage. google.com This involves engineering the phage genome to include the necessary signals for the incorporation of selenocysteine in response to a UGA codon. By combining this technology with synthetic peptides containing D-selenocysteine, it is feasible to create libraries of D-selenocysteine-containing peptides for screening against various biological targets.
The synthesis of such libraries typically involves a "split-and-pool" method on a solid support, where at each coupling step, the resin is divided into portions, and a different amino acid is coupled to each portion. The portions are then pooled, mixed, and redistributed for the next coupling cycle. The incorporation of this compound would occur at a specific position in the peptide sequence to generate a library with D-selenocysteine at a defined location.
| Library Type | Method | Potential Application of D-Selenocysteine |
| Solid-Phase Peptide Library | Split-and-pool synthesis | High-throughput screening for binding affinity and biological activity. |
| Phage Display Library | Genetic engineering and in vivo expression | Screening for binders to specific protein or cellular targets. google.com |
| mRNA Display Library | In vitro translation and selection | Selection of peptides with high affinity and specificity from vast libraries. |
Design of Selenocysteine-Containing D-Peptide Conjugates and Bioconjugates
The unique reactivity of the selenol group in D-selenocysteine makes it an excellent handle for the site-specific modification and conjugation of D-peptides. researchgate.net This allows for the creation of a wide range of D-peptide conjugates and bioconjugates with tailored properties. The selenol is more nucleophilic and has a lower pKa than the thiol of cysteine, enabling highly chemoselective reactions under mild conditions.
One common strategy for bioconjugation is the formation of stable selenoether bonds through the reaction of the D-selenocysteine selenol with electrophiles such as maleimides or α-halocarbonyls. This approach is analogous to cysteine-based conjugation but can offer different reactivity profiles and stability. Another powerful method involves the oxidation of the selenol to a more reactive species, such as a selenenyl sulfide (B99878) or a diselenide, which can then undergo exchange reactions with other thiols or selenols. researchgate.net This allows for the reversible conjugation of molecules to the D-peptide.
The design of these conjugates often aims to improve the pharmacokinetic properties of the D-peptide, attach a cargo molecule (e.g., a drug or an imaging agent), or create multivalent binders. For example, conjugation to polyethylene (B3416737) glycol (PEG) can increase the solubility and in vivo half-life of the peptide. The site-specific nature of D-selenocysteine conjugation ensures that the modification occurs at a defined position, preserving the biological activity of the peptide.
| Conjugation Chemistry | Reagent/Reaction | Resulting Linkage | Key Features |
| Selenoether Formation | Maleimides, α-halocarbonyls | C-Se bond | Stable and irreversible linkage. |
| Diselenide Formation | Oxidation | Se-Se bond | Reversible linkage, responsive to reducing environments. |
| Selenenyl Sulfide Formation | Reaction with a thiol | Se-S bond | Reversible linkage, can be used for controlled release. |
| Copper-mediated Cross-coupling | Arylboronic acids | C-Se bond | Forms a stable bond to aryl groups. researchgate.net |
Advancements in Automated Synthesis Platforms for D-Selenocysteine Peptides
Automated solid-phase peptide synthesis (SPPS) has become the standard method for producing peptides in a reliable and efficient manner. beilstein-journals.orgamericanpeptidesociety.org The incorporation of this compound into peptides using automated synthesizers presents some specific challenges but also benefits from recent technological advancements. nih.gov
One of the main challenges in the synthesis of selenocysteine-containing peptides is the potential for racemization of the α-carbon during the coupling step. nih.gov This is particularly relevant when using standard activation methods. Optimized protocols that employ weaker bases, such as collidine instead of diisopropylethylamine (DIPEA), and less polar solvent systems can significantly reduce the extent of racemization. chempep.com Another potential side reaction is the β-elimination of the selenyl group to form dehydroalanine (B155165), which can be minimized by careful control of the synthesis conditions. nih.gov
Modern automated peptide synthesizers offer several features that facilitate the synthesis of D-selenocysteine peptides. springernature.com These include:
Microwave-assisted synthesis: The use of microwave energy can accelerate the coupling and deprotection steps, leading to shorter synthesis times and potentially higher purity of the final peptide.
Real-time monitoring: UV monitoring of the Fmoc deprotection step allows for the precise determination of reaction completion, ensuring efficient removal of the protecting group before the next coupling cycle.
Advanced software: Sophisticated software enables the creation and management of complex synthesis protocols, including the use of specific coupling reagents and reaction conditions required for the efficient incorporation of this compound. americanpeptidesociety.org
Parallel synthesis: Many automated synthesizers allow for the parallel synthesis of multiple peptides, which is highly beneficial for creating peptide libraries and for structure-activity relationship studies.
These advancements in automated synthesis platforms have made the routine synthesis of D-selenocysteine-containing peptides more accessible, paving the way for their broader application in research and drug discovery. semanticscholar.org
| Automated Synthesis Feature | Benefit for D-Selenocysteine Peptide Synthesis |
| Microwave Irradiation | Faster coupling and deprotection times, potentially improved purity. |
| UV Monitoring | Ensures complete Fmoc deprotection, preventing deletion sequences. |
| Optimized Coupling Reagents | Minimizes racemization and side reactions. nih.gov |
| Programmable Protocols | Allows for tailored synthesis conditions for the specific amino acid. americanpeptidesociety.org |
Analytical and Quality Control Methodologies for Peptides Derived from Fmoc D Sec Pmebzl Oh
Chromatographic Separation Techniques for D-Selenocysteine Peptides
Chromatographic methods are fundamental for both the purification of D-selenocysteine peptides from complex crude synthesis mixtures and the precise determination of their purity. The choice of technique is dictated by the specific analytical goal, whether it is bulk separation or high-sensitivity purity assessment.
High-Resolution HPLC for Purity Analysis and Isolation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) and ultra-high-performance (UHPLC) formats, is the cornerstone for assessing the purity of synthetic peptides. almacgroup.com For peptides containing D-selenocysteine, these techniques offer the high resolution required to separate the target peptide from a multitude of potential impurities. These impurities can include deletion sequences, truncated sequences, byproducts from incomplete deprotection, and diastereomers. almacgroup.com
The separation is typically achieved on C12 or C18 stationary phases, which separate molecules based on their hydrophobicity. acs.org A gradient elution system is commonly employed, using a mobile phase consisting of an aqueous component (often water with 0.1% trifluoroacetic acid, TFA) and an organic modifier (typically acetonitrile (B52724) with 0.1% TFA). acs.orgnih.gov The TFA acts as an ion-pairing agent, improving peak shape and resolution. nih.gov Detection is most commonly performed using UV absorbance at wavelengths between 210-230 nm, where the peptide backbone absorbs light. almacgroup.com The combination of UHPLC with mass spectrometry (LC-MS) provides a powerful tool for both purity determination and impurity identification. almacgroup.comacs.orgnih.gov
Table 1: Typical RP-HPLC Conditions for D-Selenocysteine Peptide Analysis
| Parameter | Condition | Purpose |
| Column | C18 or C12, 1.7-5 µm particle size | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting peptides. |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 min) | Allows for the separation of compounds with varying hydrophobicities. |
| Flow Rate | 0.2-1.0 mL/min | Influences resolution and analysis time. |
| Detection | UV at 210-230 nm | Detects the peptide backbone for quantification. |
| Column Temperature | 22-40 °C | Optimizes separation efficiency and peak shape. researchgate.net |
Enantiomeric Purity Assessment of D-Selenocysteine in Final Peptides
Ensuring the stereochemical integrity of the D-selenocysteine residue is critical, as racemization can occur during peptide synthesis. The building block, Fmoc-D-Sec(pMeBzl)-OH, is susceptible to enantiomerization during the coupling steps. scientificlabs.co.uk Therefore, a specific analytical method is required to confirm that the D-configuration is maintained in the final peptide.
One effective approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by analysis using chiral chromatography. Techniques such as gas chromatography-mass spectrometry (GC-MS) of derivatized amino acids on a chiral stationary phase can resolve D- and L-enantiomers. semanticscholar.org Alternatively, specialized HPLC columns, such as those employing a crown ether stationary phase, have been used for the enantiomeric separation of selenoamino acids, providing a direct method to quantify the enantiomeric purity. researchgate.net
Mass Spectrometry for Comprehensive Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural verification of peptides derived from this compound. It provides precise molecular weight information and, through tandem MS (MS/MS) techniques, allows for the confirmation of the amino acid sequence.
Fragmentation Analysis for Sequence Confirmation and Selenocysteine (B57510) Location
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. The purified peptide is ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected and fragmented. nih.gov This fragmentation, often induced by collision-activated dissociation (CAD) or electron-transfer dissociation (ETD), breaks the peptide backbone at predictable locations, generating a series of fragment ions (e.g., b- and y-ions). acs.orgnih.gov
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed. The presence of a D-selenocysteine residue can be confirmed by observing a mass shift corresponding to its residue mass. The fragmentation pattern definitively localizes the selenocysteine residue within the peptide chain. acs.org
Table 2: Common Fragment Ions in Peptide MS/MS
| Ion Type | Structure | Information Provided |
| b-ions | Fragments containing the N-terminus | Provides sequence information from the N-terminus. |
| y-ions | Fragments containing the C-terminus | Provides sequence information from the C-terminus. |
Isotopic Pattern Analysis for Selenium-Containing Peptides
A unique and powerful feature for identifying selenocysteine-containing peptides is the characteristic isotopic pattern of selenium. nih.gov Unlike most elements common in peptides (C, H, N, O, S), selenium has a distinctive signature of six stable isotopes with significant natural abundances. acs.orgnih.gov This results in a complex and easily recognizable pattern in the mass spectrum. acs.orgnih.gov
High-resolution mass spectrometers can resolve this isotopic distribution. The observed pattern for a peptide containing a single selenium atom can be compared to the theoretical pattern, providing unambiguous confirmation of its presence. nju.edu.cnresearchgate.net This isotopic signature is a key indicator used in automated data analysis to specifically target and identify selenopeptides within complex mixtures. acs.orgnih.gov
Table 3: Natural Abundance of Stable Selenium Isotopes
| Isotope | Natural Abundance (%) |
| 74Se | 0.89 |
| 76Se | 9.37 |
| 77Se | 7.63 |
| 78Se | 23.77 |
| 80Se | 49.61 |
| 82Se | 8.73 |
Data sourced from multiple references mentioning selenium's isotopic distribution. acs.orgacs.orgnih.govnih.gov
Spectroscopic Characterization (e.g., Circular Dichroism) for Conformational Analysis of D-Peptides
While chromatography and mass spectrometry confirm the primary structure and purity, spectroscopic techniques are employed to investigate the three-dimensional conformation of D-selenocysteine peptides. Circular dichroism (CD) spectroscopy is a particularly valuable method for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org
Table 4: Characteristic Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~195 |
Note: These values are for L-peptides; D-peptides forming mirror-image structures would exhibit inverted signals. The exact positions and intensities can vary. americanpeptidesociety.org
Future Research Directions and Emerging Paradigms in D Selenocysteine Peptide Chemistry
Exploration of Novel Selenocysteine (B57510) Protecting Groups and Their Impact on Synthetic Efficiency
The selection of a protecting group for the highly reactive selenol side chain of selenocysteine is paramount for successful peptide synthesis. The p-methoxybenzyl (pMeBzl) group has been a conventional choice, yet the quest for superior alternatives is a significant research thrust, driven by the need to enhance synthetic efficiency and minimize side reactions.
Emerging protecting groups aim to offer greater stability under various reaction conditions while allowing for mild and efficient removal. One promising alternative is the selenozolidine group, which is gaining traction as a preferred protecting group for the solid-phase synthesis of peptides. nih.gov This strategy offers enhanced stability and can facilitate subsequent ligation reactions. Other groups, such as acetamidomethyl (Acm) and p-nitrobenzyl (pNB), are also being explored for their orthogonal deprotection schemes, which allow for selective removal without affecting other protecting groups in the peptide chain.
Future investigations will likely focus on a systematic comparison of these novel protecting groups against the traditional pMeBzl group. Key performance indicators will include the suppression of deselenization, yields in complex peptide sequences, and compatibility with various ligation chemistries, such as native chemical ligation (NCL). nih.gov
| p-Nitrobenzyl (pNB) | Provides good stability and can be removed under specific, mild conditions. | Deprotection may require specific reagents not common in all labs. | High; offers a stable and selectively removable option. |
Computational Chemistry Approaches to Predict and Mitigate Synthetic Challenges
Computational chemistry is emerging as a powerful tool to complement experimental work in peptide synthesis. By modeling molecular interactions and reaction pathways, computational approaches can predict potential synthetic challenges and guide the development of more robust protocols.
Density Functional Theory (DFT) is particularly valuable for studying the electronic structure and reactivity of selenocysteine. acs.org DFT calculations can be used to:
Model Reaction Mechanisms: Elucidate the step-by-step mechanism of coupling and deprotection reactions involving Fmoc-D-Sec(pMeBzl)-OH. acs.orgrsc.org
Predict Activation Barriers: Calculate the energy barriers for desired reactions versus potential side reactions like deselenization or racemization, allowing for the optimization of reaction conditions to favor the desired product. acs.org
Evaluate Protecting Group Stability: Assess the stability of different selenol protecting groups under various chemical environments, helping to identify the most robust options.
Molecular Dynamics (MD) simulations offer insights into the conformational dynamics of peptides attached to a solid support. mdpi.combonvinlab.org Aggregation of peptide chains on the resin is a common problem that can lead to incomplete reactions and low yields. peptide.com MD simulations can:
Predict Aggregation-Prone Sequences: Identify peptide sequences that are likely to self-associate through hydrogen bonding on the resin.
Simulate the Effect of Solvents: Model how different "green" solvents interact with the peptide-resin complex and assess their ability to disrupt aggregation.
Guide the Design of Synthesis Strategies: Help in deciding when to incorporate structure-disrupting elements or choose alternative resins to overcome aggregation-related difficulties. peptide.com
The integration of these computational tools into the workflow of D-selenopeptide synthesis can significantly reduce the amount of trial-and-error experimentation, leading to faster, more efficient, and predictable outcomes.
Potential for D-Selenocysteine Peptides in Advanced Materials Science and Catalysis
The unique properties of selenium, particularly when incorporated into the non-natural D-amino acid backbone, open up exciting possibilities for the development of novel materials and catalysts.
In materials science , the dynamic nature of the diselenide bond (Se-Se) is a key feature. Diselenide bonds can undergo metathesis (exchange reactions) under certain conditions, making them ideal for creating dynamic covalent materials. jst.go.jp This has significant potential for applications in:
Self-Healing Materials: Polymers and hydrogels cross-linked with D-selenocysteine residues could possess self-healing properties. When the material is damaged, the diselenide bonds can break and reform, restoring the material's integrity. nih.govjst.go.jp The use of D-amino acids would confer resistance to enzymatic degradation, enhancing the material's durability in biological environments.
Drug Delivery Systems: The redox-responsive nature of the diselenide bond can be exploited to create drug delivery vehicles that release their cargo in specific cellular environments with a higher reducing potential.
In the field of catalysis , D-selenopeptides can be designed to mimic the active sites of natural selenoenzymes, such as glutathione (B108866) peroxidase (GPx). mdpi.com The higher nucleophilicity and lower pKa of the selenol group compared to the thiol group of cysteine often lead to enhanced catalytic activity. jst.go.jp Research is focused on developing synthetic D-selenopeptide catalysts for various applications:
Enzyme Mimetics: Short, stable D-selenopeptides can be synthesized to catalyze specific redox reactions, offering robust alternatives to natural enzymes. On-resin selenopeptides are being explored as recyclable, green redox catalysts. mdpi.com
Asymmetric Catalysis: The chiral environment provided by the D-amino acid backbone can be used to develop catalysts for stereoselective transformations in organic synthesis.
The incorporation of D-selenocysteine enhances the stability of these materials and catalysts against proteases, a critical advantage for their potential use in biological systems or long-term applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-α-(9-Fluorenylmethyloxycarbonyl)-S-(p-methylbenzyl)-D-selenocysteine | This compound |
| Selenocysteine | Sec |
| p-Methoxybenzyl | pMeBzl |
| Acetamidomethyl | Acm |
| p-Nitrobenzyl | pNB |
| N,N-Dimethylformamide | DMF |
| N-Methyl-2-pyrrolidone | NMP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
